Bis(4-methoxyphenyl)diazomethane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1221-72-3 |
|---|---|
Molecular Formula |
C15H14N2O2 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
1-[diazo-(4-methoxyphenyl)methyl]-4-methoxybenzene |
InChI |
InChI=1S/C15H14N2O2/c1-18-13-7-3-11(4-8-13)15(17-16)12-5-9-14(19-2)10-6-12/h3-10H,1-2H3 |
InChI Key |
OWRNAWGCEAUIOY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=[N+]=[N-])C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Synthetic Methodologies for Bis 4 Methoxyphenyl Diazomethane
Oxidation of Hydrazone Precursors
The most prevalent and established method for the preparation of bis(4-methoxyphenyl)diazomethane involves the oxidation of bis(4-methoxyphenyl)methanone hydrazone. This transformation is typically accomplished using various oxidizing agents, with manganese(IV) oxide and mercury(II) oxide being the most frequently employed. These reagents effectively facilitate the dehydrogenation of the hydrazone to yield the target diazo compound.
Manganese(IV) Oxide Mediated Oxidation
The oxidation of bis(4-methoxyphenyl)methanone hydrazone using activated manganese(IV) oxide (MnO₂) is a widely utilized and effective method. This process is favored for its relatively mild reaction conditions and the heterogeneous nature of the oxidant, which simplifies the work-up procedure.
The reaction is typically carried out by stirring the hydrazone with a stoichiometric excess of MnO₂ in a suitable organic solvent. Dichloromethane (B109758) (DCM) is a commonly used solvent as it readily dissolves the hydrazone and the resulting diazo compound. To optimize the yield, a molar ratio of approximately 5:1 of MnO₂ to the hydrazone is often employed. The reaction is generally conducted under dark conditions to prevent the light-sensitive diazo product from decomposing and is stirred vigorously for a period ranging from 5 to 24 hours.
Upon completion of the reaction, the solid MnO₂ and its reduced forms are removed by filtration, often through a pad of a filter aid like Celite™. The subsequent evaporation of the solvent from the filtrate under reduced pressure yields this compound, typically as a purple solid. The yields for this method are generally good, often comparable to those obtained with mercury(II) oxide, and can reach approximately 80–90%.
Table 1: Reaction Parameters for Manganese(IV) Oxide Mediated Oxidation
| Parameter | Details |
| Starting Material | Bis(4-methoxyphenyl)methanone hydrazone |
| Oxidizing Agent | Manganese(IV) Oxide (MnO₂) |
| Solvent | Dichloromethane (DCM) |
| Stoichiometry | ~5:1 (MnO₂ : Hydrazone) |
| Reaction Time | 5 - 24 hours |
| Work-up | Filtration and solvent evaporation |
Mercury(II) Oxide Mediated Oxidation
An alternative, classical method for the synthesis of this compound is the oxidation of its hydrazone precursor using yellow mercury(II) oxide (HgO). This method has been historically significant for the preparation of various diaryldiazomethanes.
In a typical procedure, bis(4-methoxyphenyl)methanone hydrazone is treated with HgO in a suitable solvent. One documented procedure involves the use of tetrahydrofuran (B95107) (THF) as the solvent, with the addition of sodium sulfate (B86663) (Na₂SO₄) as a drying agent and potassium hydroxide (B78521) (KOH) as a promoter. This reaction mixture is stirred, leading to the formation of the diazo compound. After the reaction is complete, a work-up involving filtration to remove mercury salts and subsequent removal of the solvent under vacuum yields the product. A reported yield for this specific method is 75%, with the product being a white solid after vacuum drying.
While effective, the use of mercury(II) oxide raises significant environmental and safety concerns due to its high toxicity. Consequently, MnO₂ is often considered a preferable reagent, especially for larger-scale syntheses.
Table 2: Reaction Parameters for Mercury(II) Oxide Mediated Oxidation
| Parameter | Details |
| Starting Material | Bis(4-methoxyphenyl)methanone hydrazone |
| Oxidizing Agent | Mercury(II) Oxide (HgO) |
| Solvent | Tetrahydrofuran (THF) |
| Additives | Sodium Sulfate (Na₂SO₄), Potassium Hydroxide (KOH) |
| Reported Yield | 75% |
Explorations of Alternative Synthetic Routes
While the oxidation of hydrazones remains the primary route to this compound, other general methods for the synthesis of diazoalkanes exist and could theoretically be applied. These alternative strategies often start from different precursors.
One such classical method is the Forster reaction , which involves the reaction of an oxime with an aminating agent like chloramine (B81541) or hydroxylamine-O-sulfonic acid. acs.org This reaction proceeds through the formation of a diaziridine intermediate, which then undergoes rearrangement to the diazo compound. Although a general method for diazoalkane synthesis, its specific application to the synthesis of this compound is not prominently documented in the literature.
These alternative explorations highlight the chemical versatility in forming diazo compounds, even though the oxidation of hydrazones remains the most practical and well-established method for producing this compound.
Generation and Fundamental Characterization of Bis 4 Methoxyphenyl Carbene Intermediates
Photochemical Generation of Carbene Species
Photolysis of diazo compounds is a common and effective method for generating carbenes. In the case of bis(4-methoxyphenyl)carbene, its precursor, bis(4-methoxyphenyl)diazomethane, serves as a stable source for the controlled generation of the carbene intermediate under specific photochemical conditions. The wavelength of the irradiating light plays a crucial role in determining the spin state of the resulting carbene.
Irradiation of this compound with ultraviolet (UV) light, typically at a wavelength of 365 nm, predominantly leads to the formation of the triplet state of bis(4-methoxyphenyl)carbene (T-1b). lookchem.comresearchgate.netnih.gov This process, often carried out at cryogenic temperatures in inert matrices such as argon, allows for the spectroscopic observation and characterization of the triplet carbene. lookchem.comnih.gov The initial photochemical event leads to the formation of the singlet carbene, which then rapidly undergoes intersystem crossing (ISC) to the more stable triplet ground state. lookchem.com The efficiency of this process allows for the generation of matrices containing a high proportion of the triplet carbene. lookchem.comnih.gov
Interestingly, the singlet state of bis(4-methoxyphenyl)carbene (S-1b) can be preferentially generated and observed. lookchem.comresearchgate.netnih.gov Irradiation with visible light, specifically at 450 nm, shifts the photostationary equilibrium towards the singlet state. lookchem.comresearchgate.netnih.gov This phenomenon allows for the selective population of the singlet state, a unique characteristic of this particular carbene.
Furthermore, thermal annealing of a matrix containing the triplet carbene at temperatures above 10 K also leads to the conversion of the triplet state to the singlet state. lookchem.comnih.gov However, subsequent cooling back to 3 K does not reverse this process, indicating that the singlet state can be trapped under these conditions. lookchem.comnih.gov This temperature-dependent conversion provides another avenue for generating and studying the singlet carbene. At 3 K, both the singlet and triplet states can coexist indefinitely. lookchem.comresearchgate.netnih.gov
Spin State Dynamics and Interconversion of Bis(4-methoxyphenyl)carbene
The relative energies of the singlet and triplet states, and the factors influencing their interconversion, are of fundamental importance in understanding the reactivity of carbenes. For bis(4-methoxyphenyl)carbene, the interplay between these two spin states is particularly noteworthy.
The energy difference between the singlet and triplet states (the singlet-triplet energy gap, ΔE_ST) is a critical parameter that dictates the ground state of a carbene. In contrast to diphenylcarbene, where the triplet state is significantly lower in energy, the singlet and triplet states of bis(4-methoxyphenyl)carbene are nearly degenerate. researchgate.net The singlet state is favored by a mere 0.3 kcal/mol, making the two states very close in energy. researchgate.net This small energy gap is a key reason why both spin states can be observed and manipulated under cryogenic conditions. lookchem.comresearchgate.netnih.gov The ability to switch between the singlet and triplet states using light of different wavelengths (365 nm for triplet and 450 nm for singlet) highlights the subtle energy balance in this system. researchgate.net
The electronic properties of substituents on the aromatic rings have a profound effect on the singlet-triplet energy gap of diarylcarbenes. The electron-donating p-methoxy groups in bis(4-methoxyphenyl)carbene play a crucial role in stabilizing the singlet state relative to the triplet state. dovepress.com This stabilization is attributed to the ability of the methoxy (B1213986) groups to donate electron density into the formally empty p-orbital of the singlet carbene center. dovepress.com This delocalization of electron density lowers the energy of the singlet state, bringing it closer to, and in this case slightly below, the energy of the triplet state. researchgate.net This substituent effect is a general principle in carbene chemistry, where electron-donating groups tend to favor the singlet state. dovepress.com
Advanced Spectroscopic Characterization of Carbene Intermediates
A combination of advanced spectroscopic techniques has been employed to definitively identify and characterize both the singlet and triplet states of bis(4-methoxyphenyl)carbene. These methods provide detailed information about the electronic and molecular structure of these transient species.
At cryogenic temperatures, bis(4-methoxyphenyl)carbene has been extensively studied in argon matrices and methyltetrahydrofuran (MTHF) glasses. lookchem.comresearchgate.netnih.gov The primary techniques used for its characterization include:
Infrared (IR) Spectroscopy: IR spectroscopy allows for the identification of vibrational modes specific to the singlet and triplet carbenes, enabling the quantitative analysis of their relative populations under different conditions. lookchem.com
UV-Vis Spectroscopy: The electronic transitions of the singlet and triplet carbenes give rise to distinct absorption bands in the UV-Vis spectrum, providing another handle for their detection and differentiation. lookchem.com
Electron Paramagnetic Resonance (EPR) Spectroscopy: X-band EPR spectroscopy is a powerful tool for detecting and characterizing triplet species. lookchem.comresearchgate.netnih.gov The EPR spectrum of triplet bis(4-methoxyphenyl)carbene provides information about its zero-field splitting parameters (D and E), which are related to the distribution of the unpaired electrons. lookchem.com
Electron Nuclear Double Resonance (ENDOR) Spectroscopy: Q-band ENDOR spectroscopy provides even more detailed information about the interaction of the unpaired electrons with the magnetic nuclei (¹H and ²H) in the molecule. lookchem.com This allows for a precise determination of the spin density distribution and the spatial conformation of the triplet carbene. lookchem.com
These spectroscopic studies have been instrumental in confirming the structures of the singlet and triplet states of bis(4-methoxyphenyl)carbene and in elucidating the dynamics of their interconversion. lookchem.comresearchgate.netnih.gov
Reaction Mechanisms and Reactivity Profiles of Bis 4 Methoxyphenyl Diazomethane and Its Carbene
Carbene Transfer Reactions
Carbene transfer reactions are a cornerstone of the chemistry of bis(4-methoxyphenyl)diazomethane. The generated bis(4-methoxyphenyl)carbene, an electrophilic species, readily reacts with electron-rich systems such as alkenes and molecules with X-H bonds.
One of the most important reactions of carbenes is their addition to alkenes to form cyclopropanes. This process, known as cyclopropanation, is a powerful tool for the synthesis of three-membered rings. The reaction is typically stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane (B1198618) product. libretexts.orglibretexts.orgwikipedia.orgmasterorganicchemistry.com
The reaction of this compound with electron-deficient alkenes, such as dimethyl dicyanofumarate and dimethyl dicyanomaleate, proceeds through a domino mechanism. This involves an initial nucleophilic attack of the diazo compound's terminal nitrogen onto the electron-poor C=C bond. This is followed by the elimination of the carbene, which then forms the cyclopropane derivative.
In the reaction with (E)-dimethyl dicyanofumarate in dichloromethane (B109758) at room temperature, this compound yields a mixture of trans and cis cyclopropane products. A notable observation is that the reaction with both (E)- and (Z)-dimethyl dicyanofumarate leads to an identical product distribution, suggesting a common intermediate pathway.
Table 1: Product Ratios in the Reaction of this compound with Dicyanofumarates
| Reactant System | Product Ratio (trans:cis) | Key Observations |
|---|---|---|
| (E)-Dimethyl dicyanofumarate + this compound | ~85:15 | The major product is the trans isomer. |
The cyclopropanation of alkenes by carbenes is a stereospecific reaction where the stereochemistry of the alkene is preserved in the final cyclopropane product. masterorganicchemistry.com This means that the addition of the carbene to the double bond occurs in a syn manner. wikipedia.org For instance, a cis-alkene will yield a cis-substituted cyclopropane, while a trans-alkene will result in a trans-substituted cyclopropane. libretexts.orgmasterorganicchemistry.com This stereospecificity is a key feature of concerted cyclopropanation reactions involving singlet carbenes. libretexts.org
Transition metals, particularly rhodium(II) complexes like dirhodium tetraacetate, are highly effective catalysts for cyclopropanation reactions using diazo compounds. rsc.orgwikipedia.org The mechanism involves the formation of a metal carbene intermediate, which then transfers the carbene group to the alkene. wikipedia.org This catalytic approach is often more controlled and efficient than thermal or photochemical methods. libretexts.org
In the context of this compound, the electron-donating methoxy (B1213986) groups on the phenyl rings are significant. In related rhodium-catalyzed cyclopropanations, it has been observed that electron-donating groups on the aryl substituent of the diazo compound can lead to better diastereoselectivity and enantioselectivity. researchgate.net This effect is attributed to enhanced π-stacking interactions between the catalyst and the substrate. researchgate.net While copper catalysts are also used for cyclopropanation, rhodium(II) catalysts are often found to be superior for reactions involving phenyldiazomethanes and electron-deficient alkenes. rsc.org The choice of catalyst and ligands can significantly influence the stereochemical outcome, allowing for highly enantioselective transformations. nih.govnih.gov
Besides addition reactions to C=C double bonds, carbenes generated from this compound can also insert into various single bonds, most notably X-H bonds, where X can be oxygen, nitrogen, sulfur, or silicon. nih.gov
The insertion of a carbene into the O-H bond of an alcohol provides a direct method for the formation of ethers. The reaction of carbenes with alcohols is a well-established transformation. scilit.com In the case of phenols, O-H insertion is often a competing and more favorable process compared to C-H functionalization, although this can be influenced by the choice of catalyst. acs.orgnih.gov
Catalytic methods have been developed to facilitate enantioselective O-H insertion reactions. nih.gov For instance, copper and rhodium catalysts are commonly employed for carbene transfer reactions involving diazo compounds and alcohols. acs.orgnih.gov The mechanism of these insertion reactions can be complex, and in some cases, involves the formation of an intermediate that is also accessible through a concerted pathway. rsc.org The reactivity and selectivity of the insertion can be influenced by the steric and electronic properties of both the carbene and the alcohol substrate. nih.gov For vicinal diols, the presence of two hydroxyl groups offers multiple sites for reaction, potentially leading to mono- or di-insertion products depending on the reaction conditions and stoichiometry.
X-H Insertion Reactions
O-H Insertion into Vicinal Diols and Alcohols
Regioselective Benzhydrylation of Hydroxyl Groups
The protection of hydroxyl groups is a fundamental strategy in multi-step organic synthesis. This compound serves as a valuable reagent for the introduction of the bis(4-methoxyphenyl)methyl (also known as dimethoxytrityl or DMT) protecting group onto hydroxyl functionalities. This process, known as benzhydrylation, can exhibit high regioselectivity, particularly in molecules containing multiple hydroxyl groups of differing steric and electronic environments, such as diols.
In reactions with vicinal 1,2-diols, the use of diazo[bis(4-methylphenyl)]methane, a closely related analogue, has demonstrated a regioselective preference for the etherification of the primary hydroxyl group over the secondary one. For instance, the tin(II) bromide-catalyzed reaction with racemic propane-1,2-diol results in a mixture of the 1- and 2-benzhydryl ethers, with a clear preference for the formation of the 1-ether. This selectivity allows for the isolation of the desired primary ether, which can be a crucial step in the synthesis of complex molecules. Following the protection step, further chemical manipulations can be carried out, such as the tritylation of the remaining secondary hydroxyl group, to obtain the fully protected diol.
The selective protection of primary hydroxyl groups is a significant advantage in the synthesis of polyhydroxylated compounds like carbohydrates and nucleosides, where differentiation between hydroxyls of similar reactivity is often a challenge.
Catalysis by Tin(II) Halides (SnCl₂, SnBr₂)
The reaction of this compound with alcohols to form ethers is effectively catalyzed by tin(II) halides, such as tin(II) chloride (SnCl₂) and tin(II) bromide (SnBr₂). These catalysts facilitate the benzhydrylation of hydroxyl groups under mild conditions, typically at room temperature. The choice of catalyst can influence the reaction, and both SnCl₂ and SnBr₂ have been successfully employed.
The catalytic activity of tin(II) halides is crucial for the reaction to proceed efficiently. In the absence of a catalyst, the reaction between a diazoalkane and an alcohol is generally slow. The tin(II) halide activates the diazo compound, facilitating the insertion of the resulting carbene into the O-H bond of the alcohol.
Studies on the related diazodiphenylmethane (B31153) have shown that the catalyst can be unstable at high reagent concentrations, which can affect the reaction kinetics. A kinetic study of the SnCl₂-catalyzed reaction of diazodiphenylmethane with ethylene (B1197577) glycol revealed a complex relationship between the diol concentration and the reaction rate, suggesting the involvement of tin(II) chloride complexes in a dynamic equilibrium with the diol.
Mechanistic Pathways of Hydroxyl Group Insertion
The insertion of the bis(4-methoxyphenyl)carbene, generated from this compound, into a hydroxyl group is a key step in the benzhydrylation reaction. While the precise mechanism can be complex and may vary with the substrate and catalyst, it is generally accepted to proceed through the formation of a carbene intermediate.
In the presence of a tin(II) halide catalyst, the reaction is thought to involve the formation of a tin(II) carbene complex. This complex then reacts with the alcohol. An earlier proposed mechanism involving a 1,3,2-dioxastannolane intermediate in the reaction of diazodiphenylmethane with diols has been questioned based on kinetic data. The current understanding points towards a mechanism where tin(II) chloride forms complexes with the diol, and these intermediates are key to the reaction pathway.
The reaction of the carbene with the hydroxyl group can be viewed as an O-H insertion. For carbenes in general, O-H insertion is often a highly favorable and rapid process. In the context of competing C-H functionalization, O-H insertion is typically the preferred pathway in the reaction of metal carbenoids with phenols, for example. beilstein-journals.org Overcoming this inherent reactivity to achieve selective C-H insertion often requires specialized catalytic systems. beilstein-journals.org
C-H Insertion Reactions
The generation of bis(4-methoxyphenyl)carbene from its diazo precursor opens up the possibility of C-H insertion reactions, a powerful tool for the direct functionalization of carbon-hydrogen bonds.
Photochemical C-H Functionalization with Alkynes
The reaction of bis(4-methoxyphenyl)carbene with alkynes can lead to either cyclopropenation or C-H functionalization. In the case of its reaction with phenylacetylene (B144264), both cyclopropene (B1174273) formation and C-H functionalization products are observed. The methoxy groups on the phenyl rings of the carbene are thought to enhance the electron density at the carbene center, which can favor C-H functionalization pathways.
Computational studies using Density Functional Theory (DFT) on the reaction of bis(4-methoxyphenyl)carbene with phenylacetylene have indicated that the singlet carbene pathway has a lower activation barrier for cyclopropene formation compared to the triplet state. The electron-donating nature of the methoxy groups plays a role in stabilizing the intermediates involved in these reactions.
Site-Selective C-H Functionalization Strategies
While specific strategies for the site-selective C-H functionalization using this compound are not extensively detailed in the reviewed literature, the principles of intramolecular C-H insertion by carbenes provide a framework for potential applications. Intramolecular C-H insertion is a powerful method for the synthesis of cyclic compounds.
For example, the intramolecular C-H insertion of a related carbene, (o-methoxyphenyl)hydroxycarbene, generated by high vacuum flash pyrolysis, leads to the formation of 2,3-dihydrobenzofuran-3-ol. beilstein-journals.orgnih.gov This reaction demonstrates the potential for carbenes to undergo intramolecular C-H insertion, and similar reactivity could be envisioned for bis(4-methoxyphenyl)carbene if a suitable C-H bond is present in a sterically and electronically favorable position within the same molecule. The outcome of such reactions, however, can be sensitive to reaction conditions, as the thermal decomposition of the precursor to (o-methoxyphenyl)hydroxycarbene in solution leads to a different product. beilstein-journals.orgnih.gov
Cycloaddition Reactions (Excluding Direct Carbene Transfer)
This compound, as a 1,3-dipole, can participate in cycloaddition reactions. One of the most common types of cycloaddition for diazoalkanes is the [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition. wikipedia.orgwikipedia.org
In a [3+2] cycloaddition, the diazo compound reacts with a dipolarophile, typically an alkene or alkyne, to form a five-membered heterocyclic ring. wikipedia.org For example, the reaction of a diazoalkane with an alkene leads to the formation of a pyrazoline. wikipedia.org While specific studies detailing the [3+2] cycloaddition reactions of this compound were not found in the search results, its structural similarity to other diazoalkanes suggests it would undergo such reactions. The regioselectivity and stereoselectivity of these cycloadditions are governed by the frontier molecular orbitals of the diazoalkane and the dipolarophile. nih.gov
It has been noted that this compound is used in [3+2]-cycloaddition reactions, for instance, with thioketones to form thiirane (B1199164) intermediates, which then spontaneously eliminate nitrogen.
[3+2]-Cycloadditions with Thiocarbonyl Compounds
The reaction of diazo compounds with thiocarbonyls represents a significant pathway for the synthesis of various sulfur-containing heterocycles. These reactions, often proceeding as [3+2]-cycloadditions, are influenced by the nature of both the diazo compound and the thiocarbonyl partner.
The interaction between diazo compounds and thiocarbonyl compounds can lead to the formation of thiiranes and 1,3-dithiolanes. The initial step typically involves a [3+2]-cycloaddition to form an intermediate 2,5-dihydro-1,3,4-thiadiazole. researchgate.net The stability of this intermediate is crucial in determining the final product distribution. For instance, the reaction of 3,3-dichloro-2,2,4,4-tetramethylcyclobutanethione with diazo compounds yields spirocyclic 2,5-dihydro-1,3,4-thiadiazoles, which upon gentle heating, extrude dinitrogen to form a thiocarbonyl ylide. researchgate.net This ylide can then undergo a 1,3-dipolar electrocyclization to produce a spirocyclic thiirane. researchgate.net
In some cases, the initially formed thiadiazoline can undergo further reaction with another equivalent of the thiocarbonyl compound, leading to the formation of 1,3-dithiolanes. This pathway is competitive with the extrusion of nitrogen to form the thiirane. The stereoselectivity of these reactions can be high, often yielding specific diastereomers of the resulting heterocycles. nih.govresearchgate.net The synthesis of thiiranes can also be achieved via the 4π-electrocyclization of thiocarbonyl ylides, which can be generated in situ from various precursors. nih.govresearchgate.net
| Reactants | Intermediate | Products | Reference |
| 3,3-dichloro-2,2,4,4-tetramethylcyclobutanethione and diazo compounds | Spirocyclic 2,5-dihydro-1,3,4-thiadiazoles | Spirocyclic thiiranes | researchgate.net |
| Aldazine N-oxides and Lawesson's reagent | trans-Thiocarbonyl ylide | cis-1,2-Diarylthiiranes | nih.govresearchgate.net |
The mechanism of the [3+2]-cycloaddition between diazo compounds and thiocarbonyls can proceed through different pathways, including concerted and stepwise routes involving zwitterionic or biradical intermediates. nih.gov The specific pathway is often dependent on the electronic properties of the reactants. For instance, non-stereoselective cycloadditions observed with highly electron-deficient dipolarophiles suggest a two-step mechanism via a zwitterionic intermediate. researchgate.net
Thiocarbonyl ylides are key intermediates in these transformations. nuph.edu.uaresearchgate.net They can be generated from the decomposition of 1,3,4-thiadiazolines and can be trapped by various dipolarophiles to form [2+3] cycloadducts. researchgate.net The geometry of the thiocarbonyl ylide can influence the stereochemistry of the final product, as seen in the stereospecific electrocyclization of trans-thiocarbonyl ylides to cis-thiiranes. nih.govresearchgate.net In some reactions, particularly with hetaryl thioketones, a diradical mechanism has been proposed for the [3+2]-cycloadditions. nih.gov
Pyrazole (B372694) Formation via [3+2]-Cycloaddition (Comparative Studies with Related Diazomethanes)
The [3+2]-cycloaddition reaction between diazo compounds and alkynes is a well-established and efficient method for the synthesis of pyrazoles. rsc.orgrsc.org This reaction is a classic example of a 1,3-dipolar cycloaddition. The process can often be carried out by simply heating the reactants, and in the case of α-diazocarbonyl compounds, the reactions can proceed under solvent-free conditions to afford pyrazoles in high yields. rsc.org
While the direct reaction of this compound with alkynes to form pyrazoles is a specific application, the broader field of pyrazole synthesis via [3+2]-cycloadditions offers a rich context for comparison. nih.govbeilstein-journals.orgnih.gov For instance, multicomponent syntheses involving the in-situ generation of 1,3-dicarbonyl compounds followed by cyclization with hydrazines provide an alternative route to substituted pyrazoles. nih.govbeilstein-journals.org These methods, however, can sometimes lead to mixtures of regioisomers, a challenge that can be addressed by careful selection of substrates and reaction conditions. nih.gov
Theoretical studies on pyrazole derivatives have been conducted to understand their molecular geometries, electronic structures, and energetic properties, which can be valuable for designing new compounds with specific characteristics. nih.gov The synthesis of pyrazoles is of significant interest due to their presence in many pharmacologically active compounds. nih.govzsmu.edu.uanih.gov
| Reactant 1 | Reactant 2 | Product | Key Features | Reference |
| Diazo compounds | Alkynes | Pyrazoles | High yields, solvent-free conditions possible | rsc.org |
| 1,3-Diketones (in situ formed) | Hydrazines | Substituted pyrazoles | Multicomponent reaction | nih.gov |
| β-Ketoesters | Hydrazine | Pyrazolones | Four-component synthesis possible | nih.gov |
| Diphenylnitrilimine | Vinyl derivative | 1,3,5-Substituted pyrazole | In situ generation of the nitrilimine | nih.gov |
Other Advanced Transformations
Ketenimine Formation via Reaction with Isocyanides
The reaction of carbenes, generated from diazo compounds, with isocyanides provides a direct route to ketenimines. This transformation involves the formal insertion of the carbene carbon into the isocyanide C-N bond. While specific studies on the reaction of bis(4-methoxyphenyl)carbene with isocyanides are not detailed in the provided context, the general reactivity pattern of carbenes with isocyanides is a known transformation in organic chemistry.
Synthesis of Ferrocenyl-Substituted Ethylenes and Related Compounds
This compound can serve as a precursor to the bis(4-methoxyphenyl)methylidene carbene, which can then be utilized in olefination reactions. A notable application is the synthesis of ferrocenyl-substituted ethylenes. These compounds are of interest due to their potential applications in materials science and medicinal chemistry. For example, ferrocenyl-substituted compounds have been investigated for their anticancer properties. researchgate.net
The synthesis of such ethylenes can be achieved through coupling reactions, such as the McMurry reaction, involving appropriate ketone precursors. researchgate.net While the direct use of this compound in a Wittig-type reaction with a ferrocenyl aldehyde or ketone is a plausible synthetic route, the provided information highlights the synthesis of structurally related ferrocidiphenols via McMurry coupling. researchgate.net These ferrocidiphenols feature a ferrocenyl moiety connected to two 4-hydroxyphenyl groups through a C-C double bond. researchgate.net
Computational and Theoretical Investigations of Bis 4 Methoxyphenyl Diazomethane and Its Carbene
Density Functional Theory (DFT) Studies on Reaction Mechanisms
Density Functional Theory has proven to be an invaluable tool in elucidating the intricate details of the reaction pathways available to bis(4-methoxyphenyl)carbene. These studies have been instrumental in understanding the influence of the carbene's spin state on its reactivity and in mapping out the energetic landscapes of its reactions.
Elucidation of Carbene Spin State Effects on Reactivity
A central theme in carbene chemistry is the interplay between the singlet and triplet spin states. In the case of bis(4-methoxyphenyl)carbene, computational studies have predicted that the lowest-lying singlet (S₀) and triplet (T₁) states are nearly degenerate in energy. lookchem.com This near-degeneracy is a critical factor governing the carbene's reactivity, as both states can be accessible under thermal conditions.
Experimental and theoretical work has shown that at cryogenic temperatures (as low as 3 K), both the singlet and triplet states of bis(4-methoxyphenyl)carbene can coexist indefinitely in an argon matrix. lookchem.com This remarkable stability of both spin states has allowed for their individual spectroscopic characterization. DFT calculations support these experimental findings, indicating that the singlet state is slightly more stable than the triplet state. lookchem.com The ability to selectively populate either the singlet or triplet state through photochemical means—UV (365 nm) irradiation favors the triplet state, while visible (450 nm) light shifts the equilibrium towards the singlet state—further underscores the subtle energy differences between them. lookchem.com
The spin state of the carbene dictates its reaction mechanism. Singlet carbenes typically undergo concerted reactions, such as stereospecific cyclopropanations with alkenes and insertion into O-H and C-H bonds. In contrast, triplet carbenes behave as diradicals, reacting in a stepwise manner, which often leads to a loss of stereochemistry in reactions with alkenes. The methoxy (B1213986) substituents in bis(4-methoxyphenyl)carbene play a crucial role in influencing the singlet-triplet energy gap through their π-donating properties, which stabilize the singlet state. lookchem.com
Calculation of Activation Energies and Transition States
DFT calculations have been employed to map the potential energy surfaces for reactions involving bis(4-methoxyphenyl)carbene, including the interconversion between the singlet and triplet states. A small thermal activation barrier for the intersystem crossing (ISC) from the triplet to the more stable singlet state has been computationally predicted. lookchem.com This barrier explains the observed stability of the triplet state at very low temperatures, where there is insufficient thermal energy to overcome it.
While specific activation energies for reactions of bis(4-methoxyphenyl)carbene with various substrates are not extensively reported in the literature, general principles derived from DFT studies on related diarylcarbenes can be applied. For instance, the activation barriers for cyclopropanation reactions are highly dependent on the electronic nature of the alkene. Electron-rich alkenes are expected to have lower activation barriers for reaction with the electrophilic singlet carbene. The transition states for these reactions typically involve a concerted approach of the carbene to the double bond.
Electronic Structure Analysis and Modeling of Charge Delocalization
The electronic structure of bis(4-methoxyphenyl)carbene has been a key focus of computational studies, aiming to understand the distribution of electron density and its influence on reactivity. The para-methoxy groups are known to be strong π-electron donors, and their presence significantly impacts the electronic properties of the carbene center.
The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining the carbene's reactivity. In the singlet state, the HOMO is a σ-type orbital localized on the carbene carbon, holding the lone pair of electrons. The LUMO is a p-type orbital, also centered on the carbene carbon. The energy gap between the HOMO and LUMO is a key parameter influencing the carbene's stability and reactivity. The electron-donating methoxy groups are expected to raise the energy of the HOMO, which can influence the carbene's nucleophilicity.
Prediction of Reactivity and Selectivity in Carbene Reactions
A major goal of computational chemistry is to predict the outcome of chemical reactions. DFT calculations can be used to forecast the reactivity and selectivity of bis(4-methoxyphenyl)carbene in various transformations.
For example, in cyclopropanation reactions with substituted alkenes, the regioselectivity and stereoselectivity can be predicted by comparing the activation energies of the different possible reaction pathways. The interaction between the FMOs of the carbene and the alkene governs the initial stages of the reaction. The electrophilic singlet carbene will preferentially react with electron-rich double bonds.
The chemoselectivity of carbene reactions, such as the competition between C-H insertion and cyclopropanation, can also be assessed computationally. By calculating the activation barriers for each potential reaction channel, a prediction of the major product can be made. For bis(4-methoxyphenyl)carbene, the presence of the electron-donating methoxy groups is expected to enhance the nucleophilicity of the singlet state, potentially influencing its reactivity profile compared to unsubstituted diphenylcarbene.
Below is a hypothetical data table illustrating the type of information that could be generated from DFT studies on the reactivity of singlet bis(4-methoxyphenyl)carbene with a model alkene like styrene. Please note that these are representative values and not from a specific published study on this exact system.
Interactive Table: Predicted Activation Energies (in kcal/mol) for the Cyclopropanation of Styrene with Singlet Bis(4-methoxyphenyl)carbene
| Reaction Pathway | Transition State | Activation Energy (kcal/mol) |
|---|---|---|
| cis-Cyclopropane Formation | TS_cis | 8.5 |
| trans-Cyclopropane Formation | TS_trans | 9.2 |
This hypothetical data suggests a slight preference for the formation of the cis-cyclopropane product due to a lower activation barrier. Such predictions, when validated by experiment, are invaluable for designing new synthetic methodologies.
Advanced Applications in Organic Synthesis and Materials Science
Chemoenzymatic Resolution Strategies in Stereoselective Synthesis
Chemoenzymatic dynamic kinetic resolution (DKR) represents a highly effective method for producing enantiomerically pure alcohols and amines, which are invaluable chiral building blocks in the pharmaceutical and fine chemical sectors. rsc.orgnih.gov This approach synergistically combines the enantioselectivity of an enzyme for kinetic resolution with a chemical catalyst that racemizes the less reactive enantiomer, enabling a theoretical yield of 100% for the desired pure enantiomer. nih.govresearchgate.net
Lipases are commonly utilized enzymes in these resolution processes, frequently catalyzing the acylation of one enantiomer of a racemic alcohol. rsc.orgnih.gov While the kinetic resolution of racemic secondary alcohols is well-established, the DKR of tertiary alcohols has been a more formidable challenge owing to their steric bulk and tendency to undergo side reactions. rsc.org A notable success in the DKR of tertiary alcohols involved the combination of a lipase (B570770) and a Brønsted acid within a biphasic system, which afforded esters with high enantiomeric excess (95–99% ee) and in respectable yields (56–91%). rsc.org In another application, an efficient lipase-catalyzed stereoselective transesterification was established for the resolution of (R,S)-1-(4-methoxyphenyl)ethanol, which achieved an enantiomeric excess of the remaining substrate (eeS) of 99.87% at a conversion rate of 56.71% under optimized reaction conditions. nih.gov
Although direct chemoenzymatic resolutions employing bis(4-methoxyphenyl)diazomethane as a reagent are not widely reported, its derivatives can be instrumental. The bis(4-methoxyphenyl)methyl group can serve as a protective group for alcohols, and the selective enzymatic alteration of substrates bearing this group could present a feasible strategy. The carbene generated from this compound could also be employed to introduce this protecting group, potentially in a stereoselective fashion, or to react with a previously resolved chiral molecule to construct more intricate molecular architectures.
| Racemic Alcohol | Enzyme | Acyl Donor/Solvent | Product ee | Conversion | Reference |
| Tertiary Alcohols | Lipase | - | 95-99% | 56-91% | rsc.org |
| 1-(4-methoxyphenyl)ethanol | Novozym 40086 | Vinyl acetate (B1210297) / n-hexane | >99% (substrate) | 56.71% | nih.gov |
| rac-1-phenylethanol | Novozym 435 | - | >99% | 50% | nih.gov |
Development of Regioselective Protecting Group Strategies in Complex Molecule Synthesis
Protecting groups are indispensable in the synthesis of complex organic molecules, enabling the selective masking of reactive functional groups to avert undesirable side reactions. researchgate.net The selection of an appropriate protecting group is pivotal and is dictated by its stability across a range of reaction conditions and the facility of its selective removal. nih.gov
The bis(4-methoxyphenyl)methyl (DMB) group, which can be introduced through the carbene generated from this compound, functions as a protecting group for alcohols, leading to the formation of bis(4-methoxyphenyl)methyl ethers. lookchem.com This group is an analogue of the more prevalent dimethoxytrityl (DMT) group, which sees extensive use in the protection of the 5'-hydroxyl group in nucleoside chemistry during the synthesis of oligonucleotides. researchgate.net Both the DMB and DMT groups are susceptible to cleavage by weak acids, which permits their removal under mild conditions. researchgate.net
The regioselective protection of molecules with multiple hydroxyl groups poses a considerable synthetic challenge. For instance, the selective protection of the 4-hydroxyl group of 3,4-dihydroxybenzaldehyde (B13553) has been successfully demonstrated with a variety of protecting groups, including the related p-methoxybenzyl (PMB) group, with yields reported between 67-75%. uwindsor.camdpi.com The advancement of regioselective methods for the introduction and cleavage of protecting groups such as DMB is vital for the streamlined synthesis of complex natural products and pharmaceutical agents.
| Protecting Group | Abbreviation | Cleavage Conditions | Reference |
| bis(4-methoxyphenyl)methyl | DMB | Weak acid | lookchem.com |
| Dimethoxytrityl | DMT | Weak acid | researchgate.net |
| p-Methoxybenzyl | PMB | Acid, hydrogenolysis, or oxidation | researchgate.net |
| Tetrahydropyranyl | THP | Acid | masterorganicchemistry.com |
| Methoxymethyl | MOM | Acid | masterorganicchemistry.com |
| tert-Butyldimethylsilyl | TBDMS | Fluoride ion, acid | masterorganicchemistry.com |
Surface Functionalization and Modification of Materials
The generation of highly reactive diarylcarbenes from this compound offers a potent technique for the surface modification of a diverse array of materials. These carbenes are capable of inserting into C-H and other X-H bonds present on the surfaces of polymers and other substrates, thereby creating a covalently attached functional layer.
Bis(diarylcarbenes), produced from bis(diaryldiazomethanes), have been effectively utilized for the crosslinking and surface functionalization of a variety of materials, including polystyrene, polyethylene, titanium dioxide, and aluminum plates. researchgate.net This methodology facilitates the introduction of novel chemical functionalities onto the surface of a material while retaining its intrinsic bulk properties. rsc.org For example, a bis(diaryldiazomethane) bearing amino groups was synthesized and employed to create amino-functionalized surfaces. researchgate.net These surfaces were subsequently subjected to further reactions to immobilize hydrogen peroxide, yielding materials with pronounced antibacterial properties. researchgate.net The crosslinking reaction within the deposited layer was observed to enhance the loading of hydrogen peroxide, consequently augmenting the antibacterial efficacy. researchgate.net
The modification of polymer beads using bis(arylcarbenes) has been established as a general and successful protocol. rsc.org The covalent modification of the polymer surfaces has been confirmed through characterization techniques such as X-ray photoelectron spectroscopy (XPS) and solid-state nuclear magnetic resonance (NMR) spectroscopy. rsc.org This method is particularly advantageous as bis(aryldiazomethanes) are often more readily available and easier to handle than their mono(aryldiazomethane) analogues. rsc.org
Design of Novel Functional Organic Molecules for Specific Applications
The distinctive chemical characteristics of this compound and its derivatives render them valuable precursors for the design of new functional organic molecules. For example, 6-(4-methoxyphenyl)-2,4-dichloro-1,3,5-triazine, a derivative, has served as a key starting material in the synthesis of a series of bis(resorcinyl) triazine derivatives. masterorganicchemistry.com These compounds have found utility as UV light absorbers. masterorganicchemistry.com
Moreover, the principles of polymer synthesis and modification can be leveraged to fabricate functional polymers with targeted biomedical applications. mtu.edu Through the incorporation of molecules such as this compound or its derivatives into polymer backbones, materials with customized properties including biocompatibility, biodegradability, and stimuli-responsiveness can be engineered. mtu.edu These functional polymers can be processed into a variety of forms, such as nanoparticles, nanofibers, and hydrogels, for applications in drug delivery, tissue engineering, and as biosensors. mtu.edu
Q & A
What are the common synthetic routes for preparing bis(4-methoxyphenyl)diazomethane, and how can reaction efficiency be optimized?
Basic
this compound is typically synthesized via [3+2]-cycloaddition reactions. A validated method involves reacting thioketones with the diazomethane derivative to form thiirane intermediates, followed by spontaneous nitrogen elimination. For example, in ferrocene-based syntheses, the reaction proceeds under mild conditions (room temperature, inert atmosphere) with high regioselectivity . Optimization includes using anhydrous solvents (e.g., THF or dichloromethane) and controlling stoichiometry to minimize side products like azine byproducts. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradients) ensures high yields (>70%) .
What analytical techniques are critical for characterizing this compound and its derivatives?
Basic
Key techniques include:
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy group resonance at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–7.5 ppm).
- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ for C₁₅H₁₄N₂O₂ at m/z 262.1085).
- X-ray crystallography : Resolves steric effects in derivatives like thiiranes or ethenes (e.g., dihedral angles between aryl groups) .
How does the electronic nature of substituents influence the [3+2]-cycloaddition reactivity of this compound?
Advanced
The electron-donating 4-methoxy groups enhance the electrophilicity of the diazo carbon, accelerating cycloaddition with nucleophilic thioketones. Computational studies (DFT) suggest that substituent effects modulate transition-state energy: electron-rich aryl groups lower activation barriers by stabilizing partial positive charges. For instance, replacing 4-methoxyphenyl with electron-withdrawing groups (e.g., nitro) reduces reaction rates, necessitating higher temperatures (~60°C) .
What advanced applications does this compound enable in materials chemistry?
Advanced
This compound serves as a precursor for tetrasubstituted ferrocenyl ethenes via desulfurization (e.g., using Raney Ni) and demethylation (e.g., BBr₃). The resulting ethenes exhibit redox-active ferrocene moieties and extended π-conjugation, making them candidates for:
- Optoelectronic devices : Tunable HOMO-LUMO gaps (3.2–3.5 eV) enable use in organic LEDs.
- Electrochemical sensors : Ferrocene’s reversible Fe²⁺/Fe³⁺ redox couple facilitates electron transfer in biosensing .
How should researchers address stability challenges during storage and handling of this compound?
Advanced
The compound’s diazo group is photosensitive and thermally labile. Best practices include:
- Storage : At −20°C in amber vials under argon.
- In situ generation : Prepare fresh solutions before use to avoid decomposition (e.g., dimerization to azines).
- Safety protocols : Use blast shields and avoid sharp temperature changes during reactions .
How can conflicting reactivity data in this compound-based syntheses be resolved?
Advanced
Contradictions often arise from competing pathways (e.g., cycloaddition vs. C–H insertion). To resolve these:
- Kinetic control : Use low temperatures (−10°C) to favor cycloaddition over side reactions.
- Computational modeling : Compare activation energies (e.g., Gaussian09) to predict dominant pathways.
- Isolation of intermediates : Trapping transient species (e.g., thiiranes) via rapid quenching validates mechanistic hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
